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Abstract
2-Chloro-4-(trifluoromethyl)nicotinic acid is a pivotal fluorinated building block in

contemporary medicinal chemistry and materials science. Its unique electronic properties,

stemming from the electron-withdrawing trifluoromethyl group and the reactive chlorine atom on

the pyridine ring, make it a versatile intermediate for synthesizing a wide array of complex

molecular architectures. This guide provides an in-depth analysis of its synthesis, explores its

characteristic reactivity, and highlights its significant applications, particularly in the

development of novel therapeutics. We offer detailed, field-proven protocols and mechanistic

insights to equip researchers, scientists, and drug development professionals with the

knowledge to effectively utilize this compound in their research endeavors.

Chemical Identity and Physicochemical Properties
Properly identifying and characterizing a chemical reagent is the foundation of reproducible

science. 2-Chloro-4-(trifluoromethyl)nicotinic acid is a trifluoromethyl-substituted pyridine

carboxylic acid derivative.

IUPAC Name: 2-Chloro-4-(trifluoromethyl)pyridine-3-carboxylic acid
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Synonyms: 2-Chloro-4-(trifluoromethyl)nicotinic acid

CAS Number: 175136-82-0

Molecular Formula: C₇H₃ClF₃NO₂

Molecular Weight: 225.55 g/mol

Physicochemical Data Summary
The physical properties of this compound are critical for designing experimental conditions,

including solvent selection and purification methods.

Property Value Source

Appearance
White to off-white crystalline

powder

Melting Point 138 - 142 °C

Boiling Point 280.7±40.0 °C (Predicted)

Density 1.638±0.06 g/cm³ (Predicted)

pKa 1.83±0.10 (Predicted)

Solubility
Soluble in methanol, ethyl

acetate, and dichloromethane.
General lab knowledge

Synthesis and Manufacturing
The synthesis of 2-chloro-4-(trifluoromethyl)nicotinic acid is a multi-step process that

requires careful control of reaction conditions. A common and industrially scalable route begins

with 2,3-dichloro-4-(trifluoromethyl)pyridine. This method ensures high purity and yield, which

are critical for subsequent applications in GMP (Good Manufacturing Practice) environments.

Recommended Synthesis Protocol: Hydrolysis of 2,3-
dichloro-4-(trifluoromethyl)pyridine
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This protocol describes a robust method for the targeted synthesis of the nicotinic acid

derivative. The choice of a selective hydrolysis reaction is key to preserving the essential 2-

chloro substituent, which is a critical handle for further chemical modifications.

Step 1: Lithiation and Carboxylation The process begins with the selective lithiation of 2,3-

dichloro-4-(trifluoromethyl)pyridine at the 3-position. This is followed by quenching with carbon

dioxide to form the corresponding carboxylic acid. This regioselectivity is driven by the directing

effects of the adjacent chlorine and trifluoromethyl groups.

Step 2: Work-up and Isolation The reaction mixture is then carefully quenched with an aqueous

acid to protonate the carboxylate salt. The product is subsequently extracted into an organic

solvent, and the solvent is removed under reduced pressure to yield the crude product.

Step 3: Purification Recrystallization from a suitable solvent system, such as an ethanol/water

mixture, is typically employed to afford the final product in high purity.

Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthesis protocol.
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Synthesis Workflow

Start: 2,3-dichloro-4-(trifluoromethyl)pyridine

Selective Lithiation
(e.g., n-BuLi, THF, -78°C)

Step 1

Carboxylation
(Dry CO2 gas)

Step 2

Aqueous Acidic Work-up
(e.g., HCl)

Step 3

Organic Extraction
(e.g., Ethyl Acetate)

Step 4

Purification
(Recrystallization)

Step 5

Final Product:
2-Chloro-4-(trifluoromethyl)nicotinic acid

Final
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Caption: A workflow diagram for the synthesis of 2-Chloro-4-(trifluoromethyl)nicotinic acid.
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Chemical Reactivity and Mechanistic Insights
The synthetic utility of 2-chloro-4-(trifluoromethyl)nicotinic acid is rooted in the distinct

reactivity of its functional groups. The pyridine ring is electron-deficient due to the influence of

the nitrogen atom and the potent electron-withdrawing trifluoromethyl group. This electronic

nature dictates the reactivity of the chloro and carboxylic acid moieties.

Nucleophilic Aromatic Substitution (SNA)
The chlorine atom at the 2-position is highly activated towards nucleophilic aromatic

substitution (SNAr). The electron-withdrawing nature of the adjacent nitrogen and the

trifluoromethyl group at the 4-position stabilizes the Meisenheimer complex intermediate,

thereby facilitating the substitution reaction. This makes it an excellent electrophile for reactions

with a wide range of nucleophiles.

Common Nucleophiles: Amines, alcohols, thiols, and carbanions.

Causality: The rate of SNAr is significantly enhanced because the trifluoromethyl group

provides strong resonance and inductive stabilization to the anionic intermediate formed

during the reaction.

Carboxylic Acid Derivatization
The carboxylic acid group at the 3-position is a versatile handle for a variety of chemical

transformations. Standard coupling reactions can be employed to form amides, esters, and

other derivatives.

Amide Bond Formation: Coupling with primary or secondary amines using standard coupling

agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide

hydrochloride) is highly efficient. The choice of coupling agent is critical to avoid side

reactions and ensure high yields.

Esterification: Fischer esterification under acidic conditions or reaction with alkyl halides in

the presence of a base can be used to form the corresponding esters.

Reactivity Pathway Diagram
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The diagram below illustrates the primary reaction pathways for this molecule.

Nucleophilic Aromatic Substitution (SNA)

Carboxylic Acid Derivatization

2-Chloro-4-(trifluoromethyl)
nicotinic acid

Amide FormationCoupling Agents

Esterification
Acid/Base Catalysis

Amine (R-NH2) Forms Amino-derivative

Alcohol (R-OH) Forms Alkoxy-derivative

Thiol (R-SH)

Forms Thioether-derivative

Click to download full resolution via product page

Caption: Key reaction pathways for 2-Chloro-4-(trifluoromethyl)nicotinic acid.

Applications in Drug Discovery and Agrochemicals
The unique substitution pattern of 2-chloro-4-(trifluoromethyl)nicotinic acid makes it a highly

sought-after building block in the synthesis of biologically active molecules.

Intermediate in Pharmaceutical Synthesis
This compound is a key intermediate in the synthesis of a variety of pharmaceutical agents. Its

ability to undergo SNAr and amide coupling reactions allows for the facile introduction of

diverse functionalities, which is a critical strategy in lead optimization campaigns.

Case Study: COX-2 Inhibitors: It has been utilized as a precursor in the synthesis of

selective cyclooxygenase-2 (COX-2) inhibitors. The core structure is often elaborated by

replacing the 2-chloro group with a suitable amine-containing pharmacophore, while the

carboxylic acid is converted to an amide or another bioisostere.

Other Therapeutic Areas: Its derivatives have been explored as potential agents in oncology,

inflammation, and neuroscience research.
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Agrochemical Development
The trifluoromethyl-pyridine scaffold is a common motif in modern agrochemicals. The

presence of the trifluoromethyl group can enhance metabolic stability and increase the

lipophilicity of the final compound, improving its efficacy and bioavailability in target organisms.

2-Chloro-4-(trifluoromethyl)nicotinic acid serves as a valuable starting material for the

synthesis of novel herbicides, fungicides, and insecticides.

Conclusion
2-Chloro-4-(trifluoromethyl)nicotinic acid is a high-value chemical intermediate with

significant applications in research and development, particularly within the pharmaceutical and

agrochemical industries. Its well-defined reactivity, stemming from the electronically distinct

functional groups, provides a robust platform for the synthesis of complex and diverse

molecular structures. The protocols and mechanistic insights provided in this guide serve as a

comprehensive resource for scientists to leverage the full potential of this versatile building

block in their synthetic endeavors.

To cite this document: BenchChem. [IUPAC name for 2-Chloro-4-(trifluoromethyl)nicotinic
acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1588917#iupac-name-for-2-chloro-4-trifluoromethyl-
nicotinic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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